4-Methyl-1,2,5-oxadiazole-3-carbonitrile
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Overview
Description
4-Methyl-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
It is known that this compound reacts with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime . This product is a useful starting compound in the synthesis of 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles . The interaction with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
Oxadiazoles have been reported to have anti-infective properties , suggesting they may interact with pathways related to microbial growth and proliferation
Result of Action
Given its role in the synthesis of 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles , it may contribute to the biological activities of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbonitrile typically involves the reaction of appropriate nitriles with hydroxylamine. For instance, it can be synthesized by reacting this compound with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It reacts with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime.
Cyclization Reactions: It can be used as a starting material for the synthesis of other heterocyclic compounds, such as 3-(1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazoles.
Common Reagents and Conditions:
Hydroxylamine: Used in substitution reactions to form carboxamidoxime derivatives.
Reflux Conditions: Often employed to facilitate the reactions.
Major Products:
4-Methyl-1,2,5-oxadiazole-3-carboxamidoxime: A key intermediate in the synthesis of other heterocyclic compounds.
Scientific Research Applications
4-Methyl-1,2,5-oxadiazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often explored for their potential pharmacological activities.
Industry: Used in the synthesis of materials with specific chemical properties.
Comparison with Similar Compounds
4-Amino-1,2,5-oxadiazole-3-carbonitrile: Shares a similar oxadiazole ring structure but with an amino group instead of a methyl group.
1,2,4-Oxadiazoles: A broader class of compounds with similar heterocyclic structures.
Properties
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c1-3-4(2-5)7-8-6-3/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBTZHIYPVUJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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